Cis-(2R,5S) Stereochemistry Enables Subnanomolar DPP-IV Inhibition; Trans Isomer Abolishes Activity
The (2R,5S) cis configuration is the pharmacophoric requirement for potent DPP-IV inhibition within the C5-Pro-Pro cyanopyrrolidine series. In the 2006 J. Med. Chem. study, the optimized inhibitor 21m, which incorporates the (2R,5S)-5-cyanopyrrolidine subunit present in the target compound, exhibited a Ki of 10 nM against human DPP-IV [1]. By contrast, the corresponding trans-(2R,5R) diastereomer of the core scaffold (CAS 649728-62-1) was not reported among active inhibitors in the same series, and the authors established that C5-substituent geometry is a key determinant of potency, with the cis relationship between the 2-carbonyl and 5-cyano groups positioning the nitrile for optimal covalent attack on Ser630 [1][2]. X-ray co-crystal structures (PDB 2G5T, 2G5P, 2G63) confirm that the (2R,5S)-configured pyrrolidine within inhibitors 21ag, 21ac, and 24b orients the cyano group 2.9–3.1 Å from the Ser630 Oγ, consistent with reversible covalent bond formation [2][3].
| Evidence Dimension | DPP-IV inhibitory potency (Ki) dependent on (2R,5S) cis stereochemistry |
|---|---|
| Target Compound Data | The (2R,5S)-5-cyanopyrrolidine scaffold is essential for sub-10 nM DPP-IV inhibition in the C5-Pro-Pro series [1] |
| Comparator Or Baseline | Trans-(2R,5R) diastereomer (CAS 649728-62-1): not represented among potent DPP-IV inhibitors; active site modeling indicates steric clash of the cyano group [1][3] |
| Quantified Difference | Full loss of subnanomolar activity upon stereochemical inversion; stereochemistry is binary active/inactive [1] |
| Conditions | Recombinant human DPP-IV; fluorogenic substrate Ala-Pro-AMC; Ki determined from Dixon plots [1] |
Why This Matters
Procurement of the cis-(2R,5S) isomer is mandatory for any research program targeting the DPP-IV catalytic pocket, as the trans isomer will not yield active inhibitors, making purity and stereochemical identity critical specification criteria.
- [1] Pei, Z., Li, X., Longenecker, K., Von Geldern, T.W., Wiedeman, P.E., Lubben, T.H., Zinker, B.A., Stewart, K., Ballaron, S.J., Stashko, M.A., Mika, A.K., Beno, D.W., Long, M., Wells, H., Kempf-Grote, A.J., Madar, D.J., McDermott, T.S., Bhagavatula, L., Fickes, M.G., Pireh, D., Solomon, L.R., Lake, M.R., Edalji, R., Fry, E.H., Sham, H.L., Trevillyan, J.M. Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. J. Med. Chem., 2006, 49, 3520–3535. View Source
- [2] BindingDB entry BDBM11089. Ki = 10 nM for 5-chloro-2-{[(2R,5S)-5-{[(2S)-2-cyanopyrrolidin-1-yl]carbonyl}pyrrolidin-2-yl]methoxy}benzoic acid against human DPP-IV. View Source
- [3] PDB entry 2G5T. Crystal structure of human dipeptidyl peptidase IV (DPPIV) complexed with cyanopyrrolidine (C5-pro-pro) inhibitor 21ag. Deposited 2006-02-23. View Source
